molecular formula C10H22O2 B3058694 3-(Heptyloxy)propan-1-OL CAS No. 91179-90-7

3-(Heptyloxy)propan-1-OL

Cat. No.: B3058694
CAS No.: 91179-90-7
M. Wt: 174.28 g/mol
InChI Key: RKCINAWJRONKGH-UHFFFAOYSA-N
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Description

3-(Heptyloxy)propan-1-OL: is an organic compound belonging to the class of alcohols It features a heptyloxy group attached to the third carbon of a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptyloxy)propan-1-OL can be achieved through various methods. One common approach involves the etherification of 3-chloropropan-1-ol with heptanol in the presence of a base such as sodium or potassium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Heptyloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

    Oxidation: 3-(Heptyloxy)propanal or 3-(Heptyloxy)propanoic acid.

    Reduction: Heptane.

    Substitution: 3-(Heptyloxy)propyl chloride or bromide.

Scientific Research Applications

Chemistry: 3-(Heptyloxy)propan-1-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be utilized as a solvent or reagent in various biochemical assays and experiments.

Medicine: While specific medicinal applications are limited, derivatives of this compound may be explored for potential therapeutic properties.

Industry: In the industrial sector, this compound finds use in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)propan-1-OL primarily involves its interaction with cell membranes. The compound can alter membrane fluidity and permeability, leading to potential effects on cellular processes. Additionally, its hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Propan-1-ol: A primary alcohol with a shorter carbon chain.

    3-(Methoxy)propan-1-OL: An ether with a methoxy group instead of a heptyloxy group.

    3-(Butoxy)propan-1-OL: An ether with a butoxy group.

Uniqueness: 3-(Heptyloxy)propan-1-OL is unique due to its longer heptyloxy side chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to shorter-chain analogs.

Properties

IUPAC Name

3-heptoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-2-3-4-5-6-9-12-10-7-8-11/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCINAWJRONKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545315
Record name 3-(Heptyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91179-90-7
Record name 3-(Heptyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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